molecular formula C5H9NO3 B041664 (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 119677-21-3

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B041664
CAS No.: 119677-21-3
M. Wt: 131.13 g/mol
InChI Key: BJBUEDPLEOHJGE-QWWZWVQMSA-N
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Description

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of complex molecules. Its structure consists of a pyrrolidine ring with a hydroxyl group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For instance, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired stereoisomer. Another method involves the resolution of racemic mixtures using chiral chromatography or crystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of biocatalysts. Enzymatic resolution of racemic mixtures is a preferred method due to its high efficiency and selectivity. Microbial fermentation processes using genetically engineered strains can also be employed to produce this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, primary alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-butanediol: Another chiral compound with similar stereochemistry.

    (2R,3R)-tartaric acid: A well-known chiral molecule used in various chemical processes.

    Threonine (2-amino-3-hydroxybutanoic acid): An amino acid with a similar structural motif .

Uniqueness

What sets (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. Its ability to form stable complexes with enzymes and receptors also enhances its utility in biochemical and pharmaceutical research.

Properties

IUPAC Name

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 3
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 4
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 5
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

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